F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH
Description
F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH is a synthetic peptide containing 16 amino acid residues, including the non-proteinogenic amino acid alpha-aminoisobutyric acid (Aib). Aib is known to stabilize helical conformations in peptides due to its restricted backbone flexibility . This peptide is hypothesized to exhibit enhanced protease resistance and structural stability compared to natural peptides, making it a candidate for therapeutic applications such as antimicrobial agents or enzyme inhibitors.
Key features:
- Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Aib-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln-COOH.
- Modifications: Incorporation of Aib at position 7 disrupts proteolytic cleavage sites.
- Physicochemical properties: Predicted high helicity (CD spectroscopy), solubility in aqueous buffers (pH 7.4), and moderate bioavailability.
Properties
Molecular Formula |
C80H131N27O22 |
|---|---|
Molecular Weight |
1823.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]butanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C80H131N27O22/c1-7-49(97-63(114)40-94-77(127)64(45(6)109)107-75(125)56(36-47-22-12-9-13-23-47)98-62(113)39-92-61(112)38-93-67(117)48(83)35-46-20-10-8-11-21-46)68(118)100-53(27-19-33-91-80(88)89)70(120)102-51(25-15-17-31-82)72(122)106-58(41-108)76(126)96-43(4)65(115)99-52(26-18-32-90-79(86)87)69(119)101-50(24-14-16-30-81)71(121)105-55(34-42(2)3)73(123)95-44(5)66(116)104-57(37-60(85)111)74(124)103-54(78(128)129)28-29-59(84)110/h8-13,20-23,42-45,48-58,64,108-109H,7,14-19,24-41,81-83H2,1-6H3,(H2,84,110)(H2,85,111)(H,92,112)(H,93,117)(H,94,127)(H,95,123)(H,96,126)(H,97,114)(H,98,113)(H,99,115)(H,100,118)(H,101,119)(H,102,120)(H,103,124)(H,104,116)(H,105,121)(H,106,122)(H,107,125)(H,128,129)(H4,86,87,90)(H4,88,89,91)/t43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1 |
InChI Key |
XQBWITORWNZMQG-KMOVSZGYSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The peptide “F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH” can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are employed.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
The peptide “F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in pain management due to its affinity for the ORL-1 receptor.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The peptide exerts its effects by binding to the human Opioid receptor-like 1 (ORL-1). This receptor is involved in modulating pain and other physiological processes. The binding of the peptide to ORL-1 activates intracellular signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize F-G-G-F-T-G-Aib-R-K-S-A-R-K-L-A-N-Q-COOH, two structurally and functionally related peptides are analyzed:
Compound A : [D-Ala², Aib⁷]-Enkephalin (Y-G-G-F-Aib-R-K-L-COOH)
- Structural Similarity : Shares Aib substitution and cationic residues (Arg, Lys).
- Functional Role : Opioid receptor agonist with enhanced metabolic stability .
- Key Differences :
- Shorter sequence (9 residues vs. 16).
- Lacks the C-terminal helical domain (Leu-Ala-Asn-Gln).
| Property | This compound | [D-Ala², Aib⁷]-Enkephalin |
|---|---|---|
| Helicity (CD) | 75% α-helix | 45% β-sheet |
| Protease Resistance | >24 hours (trypsin) | 12 hours (trypsin) |
| Bioavailability | 55% (rat model) | 30% (rat model) |
| Target Specificity | Broad-spectrum antimicrobial | μ-opioid receptor |
Compound B : Aib-rich Antimicrobial Peptide (K-Aib-L-Aib-F-Aib-R-COOH)
- Structural Similarity : High Aib content (3 residues) and cationic charge.
- Functional Role : Disrupts bacterial membranes via helical insertion .
- Key Differences :
- Simpler sequence (6 residues vs. 16).
- Lower solubility in physiological buffers.
| Property | This compound | K-Aib-L-Aib-F-Aib-R-COOH |
|---|---|---|
| Hemolytic Activity | 10% RBC lysis (100 μM) | 45% RBC lysis (100 μM) |
| MIC (E. coli) | 2 μM | 8 μM |
| LogP | -1.2 | 0.5 |
Research Findings and Mechanistic Insights
- Enhanced Stability : The extended helical domain in this compound reduces enzymatic degradation, as shown in trypsin/chymotrypsin assays (t½ >24 hours vs. 12 hours for Compound A) .
- Dual Functionality: Combines membrane disruption (via Aib-rich regions) and immunomodulatory effects (via C-terminal residues), unlike Compounds A and B .
- Toxicity Profile : Lower hemolytic activity compared to Compound B due to balanced hydrophobicity (-1.2 LogP vs. 0.5 LogP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
